3-Methylidenehexane-1,2-diol
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Overview
Description
3-Methylidenehexane-1,2-diol is an organic compound characterized by the presence of a methylidene group attached to a hexane backbone with two hydroxyl groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylidenehexane-1,2-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide or potassium permanganate as oxidizing agents to convert alkenes into vicinal diols . The reaction typically requires a solvent such as water or an organic solvent and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidenehexane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate, lead tetraacetate, periodic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, organic solvents (e.g., dichloromethane, ethanol).
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halides, other functionalized derivatives.
Scientific Research Applications
3-Methylidenehexane-1,2-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methylidenehexane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, the compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules . In oxidation reactions, the hydroxyl groups can be converted to carbonyl groups, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups on adjacent carbon atoms.
Propylene glycol: Another diol with a similar structure but with a methyl group on the second carbon.
Uniqueness: this compound is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to other diols. This structural feature makes it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
62946-66-1 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-methylidenehexane-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-3-4-6(2)7(9)5-8/h7-9H,2-5H2,1H3 |
InChI Key |
GQQHPGRGUPULIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)C(CO)O |
Origin of Product |
United States |
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